molecular formula C24H20ClNO4 B13462027 2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid

2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid

Cat. No.: B13462027
M. Wt: 421.9 g/mol
InChI Key: OQSLIPGFOIBLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid is a complex organic compound that features a chlorophenyl group, a fluorenylmethoxycarbonyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid typically involves multiple steps:

    Formation of the chlorophenyl group: This can be achieved through chlorination of a phenyl precursor.

    Introduction of the fluorenylmethoxycarbonyl group: This step often involves the use of fluorenylmethoxycarbonyl chloride in the presence of a base.

    Coupling with the amino acid moiety: The final step involves coupling the intermediate with an amino acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid moiety.

    Reduction: Reduction reactions may target the chlorophenyl group.

    Substitution: The fluorenylmethoxycarbonyl group can be substituted under certain conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Various nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: Potential therapeutic applications due to its structural properties.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the fluorenylmethoxycarbonyl group can provide steric hindrance or protection. The amino acid moiety may be involved in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)glycine: Similar structure but lacks the fluorenylmethoxycarbonyl group.

    N-(fluorenylmethoxycarbonyl)glycine: Lacks the chlorophenyl group.

Uniqueness

The combination of the chlorophenyl, fluorenylmethoxycarbonyl, and amino acid moieties makes 2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid unique in its potential interactions and applications.

Properties

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid

InChI

InChI=1S/C24H20ClNO4/c1-26(22(23(27)28)15-7-6-8-16(25)13-15)24(29)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,27,28)

InChI Key

OQSLIPGFOIBLNE-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC(=CC=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.